Ethyl 2,4-dibromo-3-fluorophenylacetate
Overview
Description
Ethyl 2,4-dibromo-3-fluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dibromo-3-fluorophenylacetate can be synthesized through a multi-step process. One common method involves the bromination of 3-fluorophenylacetic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromo-3-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding phenylacetate derivative with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted phenylacetate derivatives.
Reduction: Formation of partially or fully dehalogenated phenylacetate derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2,4-dibromo-3-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand the interactions of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dibromo-3-fluorophenylacetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dibromo-3-chlorophenylacetate: Similar structure but with chlorine instead of fluorine.
Ethyl 2,4-dibromo-3-iodophenylacetate: Similar structure but with iodine instead of fluorine.
Ethyl 2,4-dibromo-3-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Ethyl 2,4-dibromo-3-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can impart distinct chemical and physical properties, such as increased reactivity and specific interactions
Properties
IUPAC Name |
ethyl 2-(2,4-dibromo-3-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-8(14)5-6-3-4-7(11)10(13)9(6)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSORZXVCJHRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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